(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide
Description
Properties
Molecular Formula |
C13H21N3O |
|---|---|
Molecular Weight |
235.33 g/mol |
IUPAC Name |
(2S)-2-amino-N,3-dimethyl-N-(2-pyridin-4-ylethyl)butanamide |
InChI |
InChI=1S/C13H21N3O/c1-10(2)12(14)13(17)16(3)9-6-11-4-7-15-8-5-11/h4-5,7-8,10,12H,6,9,14H2,1-3H3/t12-/m0/s1 |
InChI Key |
HKYIQKAMLOITOW-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CCC1=CC=NC=C1)N |
Canonical SMILES |
CC(C)C(C(=O)N(C)CCC1=CC=NC=C1)N |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis
The chemical synthesis typically follows a sequence of amide bond formation and functional group modifications:
- Amide Coupling : Reacting (2S)-2-amino-3-methylbutanoic acid derivatives with 2-(pyridin-4-yl)ethylamine using coupling agents such as HATU (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in anhydrous dimethylformamide (DMF) at 0–5°C to minimize side reactions.
- Alkylation : Introducing methyl groups via alkylation reactions with methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
- Salt Formation : Treating the free base with hydrochloric acid in ethanol to precipitate the dihydrochloride salt, ensuring stoichiometric equivalence for purity.
Enzymatic Synthesis
An alternative biocatalytic approach utilizes nitrile hydratase (NHase) enzymes to convert nitrile precursors to amides under mild conditions:
- Substrate: 2-Amino-2,3-dimethylbutyronitrile.
- Enzyme Source: Rhodococcus qingshengii or Nocardia globerula strains.
- Conditions: pH 6.0–10.0, 20–40°C, yielding >90% conversion efficiency.
- Reduced environmental impact compared to chemical methods.
- High enantioselectivity for the (2S)-configuration.
Industrial Production Methods
Scalable processes prioritize efficiency and cost-effectiveness:
| Parameter | Chemical Method | Enzymatic Method |
|---|---|---|
| Reactor Type | Batch or continuous flow reactors | Fed-batch bioreactors |
| Catalyst | HATU, DCC | Immobilized NHase |
| Solvent | DMF, dichloromethane | Aqueous buffer |
| Yield | 70–85% | 88–92% |
| Purity | >98% (HPLC) | >95% (HPLC) |
Comparative Analysis of Methodologies
Efficiency and Environmental Impact
| Metric | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Reaction Time | 12–24 hours | 6–8 hours |
| Byproducts | Halogenated waste | Minimal organic waste |
| Energy Consumption | High (reflux conditions) | Low (ambient temperatures) |
Cost Considerations
- Chemical Synthesis : Higher costs due to expensive coupling agents and solvents.
- Enzymatic Synthesis : Lower operational costs but requires upfront investment in enzyme production.
Analytical Techniques for Verification
| Technique | Application | Example Data |
|---|---|---|
| 1H/13C-NMR | Confirm backbone structure and stereochemistry | Pyridine protons: δ 8.2–8.5 ppm |
| HPLC | Assess purity and detect impurities | Retention time: 12.3 min (C18 column) |
| ESI-MS | Molecular weight verification | m/z 228.2 (free base), 260.2 (salt) |
Challenges and Innovations
- Stereochemical Control : Ensuring enantiopure (2S)-configuration requires chiral catalysts or enzymatic resolution.
- Scale-Up Limitations : Enzymatic methods face challenges in maintaining activity at industrial scales, addressed via enzyme engineering.
Chemical Reactions Analysis
Oxidation Reactions
The amino and pyridinyl groups are susceptible to oxidation under controlled conditions.
Mechanistic Insight :
-
Oxidation of the amino group proceeds via radical intermediates, leading to nitro or imine derivatives depending on the oxidizing agent.
-
Pyridine N-oxide formation facilitates further electrophilic substitution reactions .
Reduction Reactions
The compound undergoes selective reduction of its functional groups.
Key Findings :
-
LiAlH₄ reduces the amide carbonyl to a methylene group, yielding a tertiary amine.
-
Catalytic hydrogenation of the pyridine ring generates a saturated piperidine structure, altering steric and electronic properties .
Substitution Reactions
The pyridinyl group participates in nucleophilic aromatic substitution (NAS).
Synthetic Utility :
-
Chlorination at the pyridine 3-position enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
-
Direct amination introduces polar groups for biological targeting.
Cross-Coupling Reactions
The pyridinyl group serves as a directing group for transition metal-catalyzed reactions.
Case Study :
-
Suzuki-Miyaura coupling with aryl boronic acids under mild conditions (60°C, THF) achieves >80% yield in synthesizing biaryl hybrids .
Hydrolysis and Condensation
The amide bond undergoes hydrolysis or condensation under acidic/basic conditions.
| Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Acidic hydrolysis | HCl (6M), reflux | Carboxylic acid and amine fragments | Useful for degradative studies. |
| Schotten-Baumann acylation | AcCl, NaOH | N-Acylated derivative | Modifies solubility and bioavailability. |
Applications :
-
Hydrolysis fragments help quantify metabolic stability in pharmacokinetic studies.
Biological Interactions
While not strictly a chemical reaction, the compound’s interactions with enzymes are mechanistically relevant.
Scientific Research Applications
(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide is an organic compound belonging to the amide class, featuring a butanamide backbone with both an amino group and a pyridinyl group attached. It has several scientific research applications in chemistry, biology, medicine, and industry.
Scientific Research Applications
This compound has applications spanning multiple scientific domains:
- Chemistry It serves as a fundamental building block in synthesizing complex molecules.
- Biology The compound is studied for potential biological activities, such as antimicrobial and anticancer properties.
- Medicine It is investigated as a potential drug candidate because of its capacity to interact with specific biological targets.
- Industry It is used in developing new materials with unique properties.
The compound, a pyridine derivative, has potential biological activities because of its unique structure, including an amino group and a pyridinyl moiety.
Chemical Reactions
This compound undergoes reactions, including:
- Oxidation This involves adding oxygen or removing hydrogen, often using oxidizing agents like potassium permanganate and hydrogen peroxide.
- Reduction This involves adding hydrogen or removing oxygen, often using reducing agents like lithium aluminum hydride and sodium borohydride.
- Substitution This involves replacing one functional group with another, often using reagents like halogens and nucleophiles.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors by binding to their active sites. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: (2R)- vs. (2S)-Enantiomers
The stereochemistry at the C2 position significantly influences molecular interactions. For instance:
- (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS RN: 49214-87) shares the same backbone but substitutes the pyridin-4-yl ethyl group with a benzyl group. Its enantiomer, (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide (CAS RN: 49214-88), differs only in stereochemistry, yet this distinction may alter binding affinities in chiral environments (e.g., enzyme active sites) .
| Property | (2S)-Target Compound | (2R)-Enantiomer | (2S)-Benzyl Analog |
|---|---|---|---|
| CAS RN | 49214-87 | 49214-88 | 49214-87 |
| Molecular Formula | C₁₃H₂₀N₂O | C₁₃H₂₀N₂O | C₁₃H₂₀N₂O |
| Molecular Weight (g/mol) | 220.31 | 220.31 | 220.31 |
| Key Substituent | Pyridin-4-yl ethyl | Pyridin-4-yl ethyl | Benzyl |
Functional Group Modifications
Pyridine vs. Phenyl Substitutions
Pyridine-containing analogs may exhibit enhanced solubility in polar solvents compared to purely aromatic derivatives .
Complex Butanamide Derivatives
More elaborate analogs, such as (S)-N-[(2S,4S,5S)-5-Amino-4-hydroxy-1,6-diphenylhexan-2-YL]-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-YL)butanamide (CAS RN: 192726-05-9), feature extended backbones with hydroxyl, phenyl, and tetrahydropyrimidinone groups.
Biological Activity
(2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-YL)ethyl]butanamide, commonly referred to as a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a pyridinyl moiety. This article explores its synthesis, biological activity, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C13H21N3O
- Molecular Weight : 235.33 g/mol
- CAS Number : 1355222-58-0
- IUPAC Name : this compound
Synthesis
The synthesis of this compound can be achieved through various methods, including:
- Suzuki–Miyaura Coupling : A widely-used method for forming carbon-carbon bonds under mild conditions.
- Reagents Used : Common reagents include boronic acids and palladium catalysts.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds against bacterial strains, this compound demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of cancer cell lines, specifically by inducing apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and apoptosis .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.
- Receptor Binding : It potentially interacts with various receptors, altering downstream signaling pathways that regulate cell survival and apoptosis.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:
- Inhibition Zone Diameter : Average of 15 mm against S. aureus.
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli.
Study 2: Anticancer Activity in MCF-7 Cells
In a controlled laboratory setting:
- Cell Viability Assay : The compound reduced MCF-7 cell viability by 50% at a concentration of 25 µM after 48 hours.
- Apoptosis Detection : Flow cytometry revealed an increase in apoptotic cells when treated with the compound compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2R)-2-Amino-N-pyridin-4-ylbutanamide | Similar backbone | Moderate antimicrobial activity |
| 3-(2-Benzoylhydrazono)-N-(pyridin-2-yl)butanamide | Different substituents | High anticancer activity |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2S)-2-Amino-N,3-dimethyl-N-[2-(pyridin-4-yl)ethyl]butanamide with high enantiomeric purity?
- Answer : The compound's synthesis typically involves stereoselective amide coupling. Key steps include:
-
Chiral pool synthesis : Use (2S)-2-aminobutanoic acid derivatives as starting materials to retain stereochemistry.
-
Amide bond formation : Employ coupling agents like HATU or EDCI with HOAt for activating the carboxyl group, followed by reaction with N,N-dimethyl-2-(pyridin-4-yl)ethylamine .
-
Purification : Chiral HPLC or crystallization to achieve >98% enantiomeric excess (ee), as demonstrated in structurally related amides .
Reagent Role Yield Purity (2S)-2-Amino acid Chiral precursor 70-80% 95% ee HATU Coupling agent - - Chiral HPLC Purification - >98% ee
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Answer : Use a combination of:
- X-ray crystallography : Resolve the absolute configuration, as done for analogous sulfonamide derivatives .
- Circular Dichroism (CD) : Compare optical activity with known (2S)-configured compounds.
- NMR spectroscopy : Analyze coupling constants (e.g., ) in NOESY experiments to confirm spatial arrangement .
Q. What analytical techniques are suitable for characterizing this compound’s purity and stability?
- Answer :
- HPLC-MS : Quantify impurities (<0.5%) and confirm molecular weight (MW: ~291.37 g/mol).
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C).
- Karl Fischer titration : Measure residual solvents (e.g., DMF, <300 ppm) .
Advanced Research Questions
Q. How does the pyridin-4-yl substituent influence receptor selectivity in neurological targets?
- Answer : The pyridin-4-yl group enhances binding to synaptic vesicle protein 2A (SV2A), a target for anticonvulsants like brivaracetam (a structural analog). Computational docking studies suggest:
- Hydrogen bonding : Pyridine nitrogen interacts with SV2A’s Glu415.
- Lipophilic interactions : The ethyl linker optimizes binding pocket occupancy .
- Selectivity vs. pyridin-2/3-yl analogs : Pyridin-4-yl reduces off-target binding to GABA receptors by 10-fold compared to pyridin-2-yl derivatives .
Q. What strategies resolve contradictions in reported bioactivity data for enantiomers of this compound?
- Answer : Discrepancies often arise from enantiomeric impurities. Mitigation strategies include:
- Chiral resolution : Use amylose-based columns for HPLC to isolate (2S)-enantiomer.
- Bioassays : Compare (2S) vs. (2R) in electrophysiology (IC for (2S): 0.3 µM vs. (2R): >100 µM in seizure models) .
- Metabolic profiling : Assess enantiomer-specific degradation using liver microsomes .
Q. What in vitro models are optimal for evaluating neurotoxicity and efficacy?
- Answer : Prioritize:
-
Primary neuronal cultures : Measure synaptic density via synaptophysin immunostaining.
-
Patch-clamp electrophysiology : Quantify inhibition of repetitive firing in hippocampal neurons.
-
MTT assays : Assess cytotoxicity (IC > 50 µM in SH-SY5Y cells) .
Model Endpoint Result Hippocampal neurons Firing rate inhibition 75% at 1 µM SH-SY5Y cells Viability (48h) >90% at 10 µM
Methodological Guidance
Q. How to design SAR studies for optimizing this compound’s metabolic stability?
- Answer :
- Structural modifications : Replace the methyl group at position 3 with trifluoromethyl to reduce CYP3A4-mediated oxidation.
- In vitro assays : Use human liver microsomes + NADPH to measure t (current: ~2h; target: >6h).
- Computational tools : Predict metabolic hotspots with Schrödinger’s MetaSite .
Q. What crystallographic parameters are critical for resolving this compound’s hydrate forms?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
